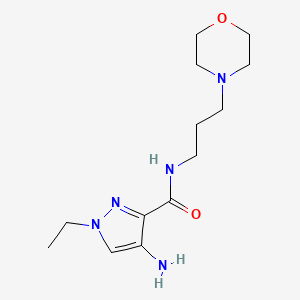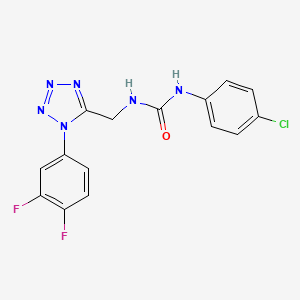
1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” appears to be a complex organic molecule. It contains a urea group, a tetrazole group, and phenyl groups with halogen substitutions. These functional groups and their arrangements can give the compound unique chemical and physical properties.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it’s likely that it involves reactions common in organic chemistry. The urea group could be formed through a reaction involving an isocyanate1. The tetrazole group might be synthesized through a variety of methods, including the reaction of nitriles under certain conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the tetrazole ring, and the urea group would all contribute to the overall structure. However, without specific data or a detailed analysis, it’s difficult to describe the exact structure.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The urea group could participate in reactions with nucleophiles or electrophiles. The tetrazole group might undergo reactions typical of aromatic heterocycles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar urea group and the nonpolar phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Scientific Research Applications
Chlorophenols and Health Implications
- A study explored the correlates of urinary concentrations of several phenols, including chlorophenols, in a cohort of Black women, identifying factors such as season of urine collection, education, and BMI as associated with biomarker concentrations (Bethea et al., 2019) Read More.
Exposure to Environmental Phenols
- Research on pregnant women in the National Children's Study (NCS) Vanguard Study highlighted significant racial/ethnic differences in urinary concentrations of certain phenols, suggesting differential exposures (Mortensen et al., 2014) Read More.
Urinary Metabolites as Biomarkers
- Studies on urinary metabolites of various compounds, including chlorophenols and parabens, indicate these metabolites can serve as biomarkers for assessing exposure to environmental chemicals (Wielgomas, 2013) Read More.
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s reactive, it could pose a reactivity hazard. Without specific information, it’s difficult to predict its safety and hazards.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it could be studied further as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N6O/c16-9-1-3-10(4-2-9)20-15(25)19-8-14-21-22-23-24(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNQIIRGKUPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
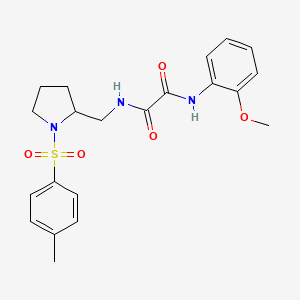
![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)
![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)
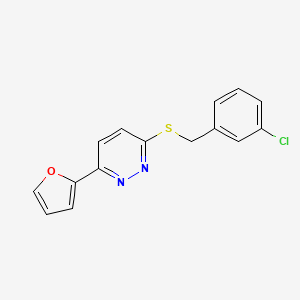
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)
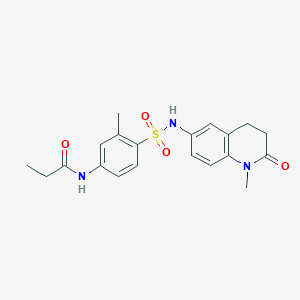
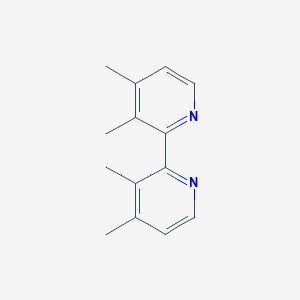
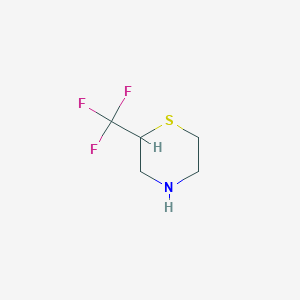
![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
